molecular formula C14H18N2O2S B7806000 2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B7806000
M. Wt: 278.37 g/mol
InChI Key: QRHDGJXWJONJSG-UHFFFAOYSA-N
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Description

This compound exhibits antibacterial, antiviral, and antitumor activities and is primarily used in the study of mycobacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-345989 involves the reaction of 2-aminobenzothiophene with cyclobutanecarbonyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction. The product is then purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of WAY-345989 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

WAY-345989 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiophene derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

WAY-345989 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study protein kinase G inhibition and its effects on various biochemical pathways.

    Biology: Employed in research on mycobacterial infections to understand the role of protein kinase G in bacterial survival and pathogenicity.

    Medicine: Investigated for its potential therapeutic applications in treating bacterial infections, viral infections, and certain types of cancer.

    Industry: Utilized in the development of new antibacterial and antiviral agents

Mechanism of Action

WAY-345989 exerts its effects by inhibiting protein kinase G, a key enzyme involved in various cellular processes. By binding to the active site of the enzyme, WAY-345989 prevents its activity, leading to the disruption of essential signaling pathways. This inhibition results in the suppression of bacterial growth and survival, making it a valuable tool in the study of mycobacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-345989 is unique due to its specific inhibition of protein kinase G, which is not commonly targeted by other compounds. This specificity makes it a valuable tool for studying the role of protein kinase G in mycobacterial infections and other diseases .

Biological Activity

2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C14H18N2O2S
  • Molecular Weight : 278.37 g/mol
  • CAS Number : 612829-80-8

The compound is believed to exhibit its biological effects primarily through the following mechanisms:

  • Inhibition of Cell Proliferation : Similar to other thiophene derivatives, it may inhibit cell proliferation by interfering with the cell cycle. This is often mediated through the disruption of microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells. This process involves the activation of caspases and other apoptotic pathways.
  • Targeting Tubulin Polymerization : The compound may bind to tubulin, inhibiting its polymerization and thus affecting mitotic spindle formation.

Biological Activity and Efficacy

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. Below are key findings from relevant research:

Table 1: Summary of Anticancer Activity

Cell LineGI50 (μM)Mechanism of Action
A549 (Lung)1.06Cell cycle arrest and apoptosis
OVACAR-4 (Ovarian)2.01Inhibition of tubulin polymerization
CAKI-1 (Kidney)0.69Induction of early apoptosis
T47D (Breast)0.362Activation of caspases

GI50 refers to the concentration required to inhibit 50% of cell growth.

Case Studies

  • Study on Antiproliferative Activity :
    In a study published in Cancer Research, compounds similar to this compound were tested against a panel of 60 human cancer cell lines. The results indicated that this class of compounds exhibited significant antiproliferative effects across multiple cancer types, with some derivatives showing GI50 values below 1 μM in highly sensitive cell lines .
  • Mechanistic Studies :
    Further mechanistic studies demonstrated that treatment with the compound led to G2/M phase arrest in A549 cells, suggesting its potential as an antitumor agent. The induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positive cells after treatment .

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c15-12(17)11-9-6-1-2-7-10(9)19-14(11)16-13(18)8-4-3-5-8/h8H,1-7H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHDGJXWJONJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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